(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane
Description
(1S,4S)-2-(Propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic diamine with a rigid norbornane-like scaffold. Its structure features two nitrogen atoms at positions 2 and 5 of the bicyclic framework, with an isopropyl substituent at position 2. The compound is synthesized from trans-4-hydroxy-L-proline, leveraging directed lithiation and asymmetric induction strategies to achieve high enantiomeric purity . This scaffold is valued in organic synthesis and medicinal chemistry due to its conformational rigidity, chirality, and ability to serve as a ligand or catalyst in asymmetric reactions .
Properties
IUPAC Name |
(1S,4S)-2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-6(2)10-5-7-3-8(10)4-9-7/h6-9H,3-5H2,1-2H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMTXFNRSOTREL-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@@H]2C[C@H]1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and isopropylamine.
Cyclization: The key step involves the cyclization of the intermediate to form the bicyclic structure. This can be achieved through a series of reactions including condensation and reduction.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce production time.
Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its role as a pharmaceutical intermediate. Its structural properties allow it to serve as a precursor for various biologically active molecules.
Potential Uses :
- Pharmaceutical Development : It has been used in the synthesis of compounds targeting specific receptors, such as α4β2 nicotinic acetylcholine receptor partial agonists and CCR2 antagonists .
- Drug Design : The compound's ability to form chiral ligands makes it valuable in the design of drugs with enhanced efficacy and reduced side effects.
Organic Synthesis
In organic chemistry, (1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane acts as a versatile building block for constructing complex molecular architectures.
Key Reactions :
- Asymmetric Catalysis : It is utilized as a catalyst in asymmetric reactions, which are crucial for producing enantiomerically pure compounds.
- Synthesis of Derivatives : The compound can be transformed into various derivatives through oxidation and reduction reactions, expanding its utility in synthetic pathways.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to oxides or nitroso compounds | Potassium permanganate, H₂O₂ |
| Reduction | Yields amines or other reduced forms | Lithium aluminum hydride |
| Substitution | Nitrogen atoms participate in substitution | Halogens, alkylating agents |
Materials Science
The unique structural characteristics of (1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane lend themselves to applications in materials science.
Applications :
- Novel Materials Development : Its bicyclic framework is explored for creating materials with specific mechanical and chemical properties.
- Catalyst Design : The compound's ability to act as an organocatalyst has implications for developing new catalytic systems in synthetic chemistry .
Case Study 1: Synthesis of Chiral Ligands
In a study focused on developing chiral ligands for asymmetric synthesis, (1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane was successfully employed to create ligands that enhanced reaction selectivity and yield.
Case Study 2: Pharmaceutical Applications
Research highlighted the use of this compound in synthesizing novel CCR2 antagonists aimed at treating inflammatory diseases. The synthesized compounds demonstrated promising biological activity in preclinical trials.
Mechanism of Action
The mechanism by which (1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and their distinguishing features:
Catalytic Performance in Asymmetric Reactions
Biginelli Reaction :
- (1S,4S)-2-(Propan-2-yl) derivative achieves up to 46% enantiomeric excess (ee) in DHPM synthesis, outperforming phenyl-substituted analogs (18–37% ee) .
- Microwave-assisted reactions with methyl-substituted derivatives yield 42% product but lower ee (27%), highlighting sensitivity to substituent effects .
Diethylzinc Addition to Benzaldehyde :
Key Research Findings
- Steric Effects : Bulky substituents (e.g., isopropyl, benzyl) enhance enantioselectivity in catalysis by restricting conformational mobility .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) improve receptor binding affinity in medicinal analogs .
- Salt Forms : Hydrobromide or hydrochloride salts increase solubility and stability, critical for pharmacological applications .
Biological Activity
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane, also known by its CAS number 861418-82-8, is a bicyclic compound that has garnered attention for its potential biological applications, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action, supported by relevant case studies and research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : CHN
- Molecular Weight : 140.23 g/mol
- IUPAC Name : (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane
- InChI Key : FUMTXFNRSOTREL-YUMQZZPRSA-N
Antiproliferative Effects
Research has demonstrated that derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane exhibit significant antiproliferative activity against various cancer cell lines. A notable study synthesized a series of dithiocarbamate derivatives based on this bicyclic structure and evaluated their biological activities.
Key Findings from Research Studies :
- Compound 9e , a derivative of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, displayed substantial antiproliferative activity against several cancer cell lines including:
- Cervical cancer (CaSki)
- Breast cancer (MDA-MB231)
- Lung cancer (SK-Lu-1)
The IC values for compound 9e were recorded as follows:
| Cell Line | IC (µg/mL) |
|---|---|
| CaSki | 28 |
| MDA-MB231 | 18 |
| SK-Lu-1 | 20 |
These values indicate moderate effectiveness in inhibiting cell proliferation in a dose-dependent manner without inducing necrotic cell death, which is critical for drug safety and efficacy.
The mechanism through which compound 9e exerts its effects involves the induction of apoptosis via the caspase-dependent pathway. This was confirmed through assays that measured apoptotic markers and cell viability post-treatment.
Case Studies
Several case studies have highlighted the potential of (1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane derivatives in cancer treatment:
- Study on Dithiocarbamate Derivatives :
- The synthesis and evaluation of seven new dithiocarbamates demonstrated that these compounds could selectively induce apoptosis in tumor cells while sparing normal lymphocytes.
- The study emphasized the need for further chemical modifications to enhance the therapeutic profile and activity of these compounds.
In Silico Predictions
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for compound 9e suggest favorable pharmacokinetic properties that warrant further investigation as a potential drug candidate.
Q & A
Q. How can synthesis of (1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane be optimized for high stereoisomeric purity?
Methodological Answer: Stereochemical control during synthesis is critical. Key steps include:
- Reaction Conditions : Maintain precise temperature (e.g., reflux at 80–100°C) and pH (neutral to slightly acidic) to minimize epimerization .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance selectivity .
- Catalysts : Employ chiral auxiliaries or asymmetric catalysts, such as (-)-sparteine, to direct enantioselective formation .
- Purification : Crystallization via slow evaporation (e.g., ethyl acetate) yields high-purity crystals, as demonstrated by X-ray diffraction validation .
Q. What purification techniques are effective for isolating (1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane derivatives?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (petroleum ether/ethyl acetate, 3:1 to 1:1) to separate diastereomers .
- Recrystallization : Slow evaporation from ethyl acetate or diisopropyl ether produces crystals suitable for structural analysis .
- HPLC : Chiral columns (e.g., Chiralpak® IA) resolve enantiomers, with mobile phases optimized for polar derivatives .
Q. Which characterization techniques are essential for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves absolute configuration, as shown for derivatives with dihedral angles between aromatic substituents (e.g., 17.2°) .
- Optical Rotation : Measure [α]D20 to confirm enantiomeric excess (e.g., +147.8° for specific sulfanyl derivatives) .
Advanced Research Questions
Q. How can enantioselective synthesis of C-substituted derivatives be achieved?
Methodological Answer:
- Directed Lithiation : Use (-)-sparteine/sec-butyllithium to deprotonate N-Boc-protected intermediates, enabling asymmetric induction at C3 or C7 positions .
- Chiral Catalysts : Organocatalysts like proline-derived amines promote asymmetric Mannich or Michael additions to the bicyclic core .
- Dynamic Kinetic Resolution : Combine chiral ligands (e.g., BINAP) with transition metals (Pd, Cu) to control stereochemistry in cross-coupling reactions .
Q. What role do (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives play in asymmetric organocatalysis?
Methodological Answer:
- Hydrogen-Bonding Catalysis : The rigid bicyclic framework acts as a scaffold for thiourea or squaramide catalysts, enabling enantioselective aldol reactions (up to 95% ee) .
- Phase-Transfer Catalysis : Quaternary ammonium salts derived from this core facilitate asymmetric alkylation of glycine Schiff bases (e.g., 70:30 dr) .
- Mechanistic Insights : DFT studies reveal that steric constraints of the bicyclic system enhance facial selectivity in transition states .
Q. How can researchers resolve contradictions in stereochemical outcomes during derivatization?
Methodological Answer:
- Variable Reaction Parameters : Adjust solvent polarity (e.g., DMSO vs. THF) to influence transition-state geometry, as seen in sulfanyl-substituted derivatives (29:71 to 32:68 dr) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict substituent effects on isomer ratios .
- Cross-Validation : Combine NMR (NOESY for spatial proximity) and HPLC-MS to confirm unexpected stereochemical inversions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
